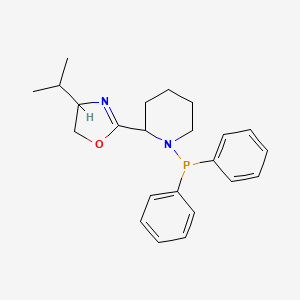
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a diphenylphosphanyl group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine typically involves multiple steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the reaction of an amino alcohol with an acid chloride or ester under basic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be introduced through a reaction with diphenylphosphine chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine can undergo various types of chemical reactions:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine depends on its application:
Catalysis: The compound acts as a ligand, coordinating to a metal center and influencing the electronic and steric environment of the catalytic site.
Organic Synthesis: It can participate in various reactions, facilitating the formation of new bonds and functional groups.
Medicinal Chemistry: The compound may interact with biological targets, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylphosphanyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine: Similar structure but with a methyl group instead of an isopropyl group.
1-(Diphenylphosphanyl)-2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions compared to its analogs.
Properties
Molecular Formula |
C23H29N2OP |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)piperidin-1-yl]phosphane |
InChI |
InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3 |
InChI Key |
PQUUCDVLTJZOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
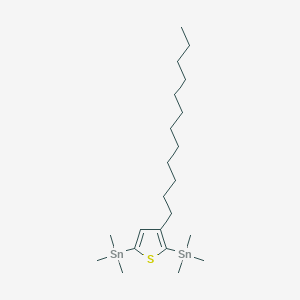
![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)
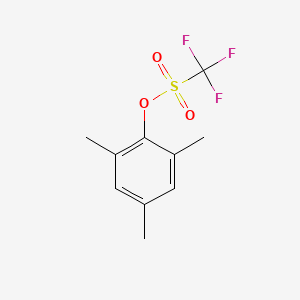
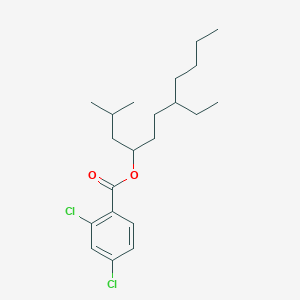
![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)
![2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)

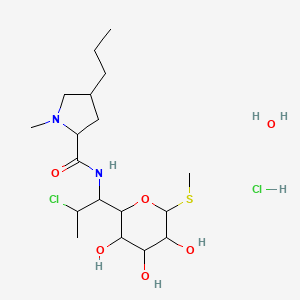
![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B12513878.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one](/img/structure/B12513885.png)
